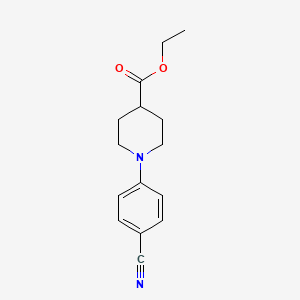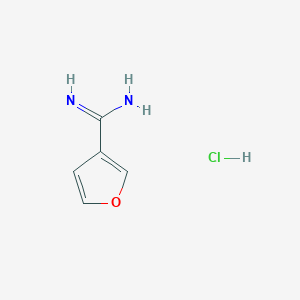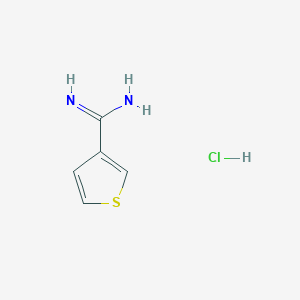
3,5-ジクロロ-2-シアノピリジン
概要
説明
3,5-Dichloro-2-cyanopyridine is a useful research compound. Its molecular formula is C6H2Cl2N2 and its molecular weight is 173 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-Dichloro-2-cyanopyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-Dichloro-2-cyanopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-2-cyanopyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗腫瘍剤の合成
3,5-ジクロロ-2-シアノピリジン: は、有望な抗腫瘍活性を有する新規化合物の合成に利用されてきました。 例えば、この化合物の誘導体は、肝癌細胞株(HEPG2)に対して有意な活性を示し、癌治療の可能性を示唆しています .
生物活性化合物の開発
3,5-ジクロロ-2-シアノピリジンに存在するピリジンコアは、さまざまな生物活性化合物における重要な要素です。 それは、降圧、抗炎症、および鎮痛特性を含む、幅広い生物学的用途に関連付けられています .
Safety and Hazards
3,5-Dichloro-2-cyanopyridine is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .
作用機序
Target of Action
3,5-Dichloro-2-cyanopyridine, also known as 3,5-dichloropicolinonitrile, is a chemical compound used in the synthesis of various pharmaceuticals and agrochemicals
Mode of Action
It is known that it can be synthesized in a scalable manner and is used to make pharmaceuticals and agrochemicals .
Biochemical Pathways
The compound is a key intermediate in the synthesis of niacin and niacinamide, which are essential components of the biochemical pathways involved in cellular respiration . It is also used in the synthesis of pesticides and rubber additives .
Result of Action
The molecular and cellular effects of 3,5-Dichloro-2-cyanopyridine’s action would depend on the specific pharmaceutical or agrochemical product in which it is used. For instance, when used in the synthesis of certain pharmaceuticals, the resulting medication may have effects such as treating cardiovascular diseases or neurological conditions .
Action Environment
The action, efficacy, and stability of 3,5-Dichloro-2-cyanopyridine can be influenced by various environmental factors. It is generally recommended to store the compound in a sealed container in a dry, room-temperature environment .
生化学分析
Biochemical Properties
3,5-Dichloro-2-cyanopyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways. Additionally, 3,5-Dichloro-2-cyanopyridine can bind to specific proteins, altering their function and stability .
Cellular Effects
The effects of 3,5-Dichloro-2-cyanopyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3,5-Dichloro-2-cyanopyridine has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to either the promotion or inhibition of cell death, depending on the cellular context .
Molecular Mechanism
At the molecular level, 3,5-Dichloro-2-cyanopyridine exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, 3,5-Dichloro-2-cyanopyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dichloro-2-cyanopyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Dichloro-2-cyanopyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to 3,5-Dichloro-2-cyanopyridine has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3,5-Dichloro-2-cyanopyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, 3,5-Dichloro-2-cyanopyridine can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to a significant increase in toxicity .
Metabolic Pathways
3,5-Dichloro-2-cyanopyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can be metabolized into various intermediates, which may have different biological activities. These metabolic pathways can influence the overall effect of 3,5-Dichloro-2-cyanopyridine on cellular function and metabolism .
Transport and Distribution
Within cells and tissues, 3,5-Dichloro-2-cyanopyridine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 3,5-Dichloro-2-cyanopyridine within specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of 3,5-Dichloro-2-cyanopyridine is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3,5-Dichloro-2-cyanopyridine may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism .
特性
IUPAC Name |
3,5-dichloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOLSDAAPMVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377839 | |
| Record name | 3,5-Dichloro-2-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85331-33-5 | |
| Record name | 3,5-Dichloro-2-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichloro-2-cyanopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid](/img/structure/B1303488.png)


![2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile](/img/structure/B1303493.png)





